Pexacerfont

Description

This compound has been investigated for the treatment of Alcoholism, Anxiety Disorder, Alcohol Dependence, and Alcohol-Related Disorders.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

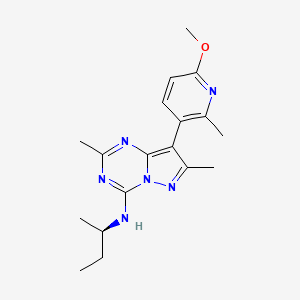

Structure

3D Structure

Propriétés

IUPAC Name |

N-[(2R)-butan-2-yl]-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c1-7-10(2)19-18-22-13(5)21-17-16(12(4)23-24(17)18)14-8-9-15(25-6)20-11(14)3/h8-10H,7H2,1-6H3,(H,19,21,22)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWQSAZEYIZZCE-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC(=NC2=C(C(=NN21)C)C3=C(N=C(C=C3)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)NC1=NC(=NC2=C(C(=NN21)C)C3=C(N=C(C=C3)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196675 | |

| Record name | Pexacerfont | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459856-18-9 | |

| Record name | Pexacerfont | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459856-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pexacerfont [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459856189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pexacerfont | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12572 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pexacerfont | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEXACERFONT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF1VBG4ZUK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pexacerfont's Mechanism of Action on the CRF1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pexacerfont (BMS-562086) is a potent and selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This document provides an in-depth technical overview of its mechanism of action, focusing on its interaction with the CRF1 receptor and the subsequent impact on downstream signaling pathways. This compound exhibits high binding affinity for the CRF1 receptor and functions as an allosteric modulator, demonstrating functional selectivity in its antagonism of various signaling cascades. While it effectively inhibits the Gs-PKA pathway, its effects on other signaling arms, such as the Gq-PLC and Gi-ERK/MAPK pathways, are less characterized but theoretically subject to differential modulation. This guide synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to support further research and development in the field of CRF1 receptor modulation.

Introduction to this compound and the CRF1 Receptor

Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress. It exerts its effects primarily through two G-protein coupled receptors, CRF1 and CRF2. The CRF1 receptor is predominantly expressed in the anterior pituitary and various brain regions associated with stress and anxiety, such as the amygdala and cortex. Upon binding of CRF, the CRF1 receptor activates multiple intracellular signaling pathways, with the most prominent being the Gs protein-coupled adenylyl cyclase-protein kinase A (PKA) pathway, which culminates in the release of adrenocorticotropic hormone (ACTH) from the pituitary.

This compound is a small molecule antagonist designed to selectively target the CRF1 receptor, thereby blocking the actions of CRF and mitigating stress-related pathophysiology. Its therapeutic potential has been investigated in anxiety disorders, depression, and substance dependence, although clinical trial results have been mixed. Understanding the precise molecular interactions and downstream consequences of this compound's binding to the CRF1 receptor is crucial for optimizing its therapeutic application and for the design of future CRF1 antagonists.

Quantitative Pharmacological Parameters

The following table summarizes the key in vitro pharmacological data for this compound's interaction with the CRF1 receptor.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (IC50) | 6.1 nM | Human CRF1 Receptor | [1] |

| Functional Antagonism (IC50) | 129 nM | Inhibition of CRF-mediated ACTH release from pituitary cell culture | [1] |

| Selectivity | >150-fold | for CRF1 over CRF2b | [1] |

Mechanism of Action at the CRF1 Receptor

This compound acts as a non-competitive antagonist at the CRF1 receptor. Unlike peptide antagonists that directly compete with CRF for the orthosteric binding site, non-peptide antagonists like this compound are believed to bind to an allosteric site within the transmembrane domain of the receptor. This allosteric binding induces a conformational change in the receptor that prevents its activation by CRF.

This allosteric mechanism can lead to "functional selectivity" or "biased antagonism," where the antagonist differentially affects the receptor's ability to couple to various downstream signaling pathways. For the CRF1 receptor, this means this compound may exhibit different potencies and efficacies in blocking the Gs-PKA pathway compared to the Gq-PLC or Gi-ERK/MAPK pathways.

Downstream Signaling Pathways of the CRF1 Receptor

The CRF1 receptor is known to couple to multiple G-protein subtypes, initiating distinct signaling cascades:

-

Gs-PKA Pathway: The canonical pathway where CRF1 receptor activation leads to Gs protein stimulation of adenylyl cyclase, resulting in increased cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).

-

Gq-PLC Pathway: Activation of Gq protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

-

Gi-ERK/MAPK Pathway: The receptor can also couple to Gi protein, which can lead to the activation of the Extracellular signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) pathway, influencing cell growth and differentiation.

The following diagram illustrates the primary signaling pathways associated with CRF1 receptor activation.

This compound's Antagonistic Profile

The following diagram illustrates the proposed mechanism of this compound's action.

Experimental Protocols

Detailed below are representative protocols for key in vitro assays used to characterize the mechanism of action of CRF1 receptor antagonists like this compound.

CRF1 Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the CRF1 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram:

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).

-

Incubation: Membranes are incubated in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4) with a fixed concentration of a suitable radioligand (e.g., [125I]Sauvagine) and a range of concentrations of the test compound (this compound).

-

Equilibrium: The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the membrane-bound radioligand from the free radioligand. Filters are washed with ice-cold wash buffer.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled CRF1 agonist. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Functional Antagonism Assay (cAMP Accumulation)

This assay measures the ability of a compound to inhibit the CRF-stimulated production of cAMP, providing a measure of its functional antagonism at the Gs-coupled pathway.

Workflow Diagram:

Methodology:

-

Cell Culture: Whole cells expressing the CRF1 receptor are cultured in appropriate media.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Cells are then stimulated with a fixed concentration of CRF (typically the EC80) for a short period (e.g., 15-30 minutes).

-

Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The concentration of this compound that inhibits 50% of the CRF-stimulated cAMP production (IC50) is determined by non-linear regression analysis of the dose-response curve.

Conclusion

This compound is a selective CRF1 receptor antagonist that functions as a non-competitive, allosteric modulator. Its primary mechanism of action involves inhibiting the CRF-stimulated Gs-PKA signaling pathway, which is responsible for ACTH release. The potential for functional selectivity suggests that this compound may have a nuanced impact on the full spectrum of CRF1 receptor-mediated signaling. A thorough understanding of its interaction with all downstream pathways is essential for the continued exploration of its therapeutic potential and for guiding the development of next-generation CRF1 receptor antagonists with improved efficacy and specificity. Further research is warranted to fully elucidate the quantitative effects of this compound on the Gq-PLC and Gi-ERK/MAPK pathways.

References

Preclinical Profile of Pexacerfont: An Examination of a CRF1 Receptor Antagonist in Anxiety Models

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pexacerfont (BMS-562086) is a potent and selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor that was investigated for its therapeutic potential in anxiety and other stress-related disorders. The rationale for its development was based on the well-established role of the CRF system and the hypothalamic-pituitary-adrenal (HPA) axis in the pathophysiology of anxiety. Preclinical studies in rodent models of anxiety suggested an anxiolytic-like profile for this compound. However, subsequent clinical trials in patients with generalized anxiety disorder (GAD) did not demonstrate efficacy compared to placebo.[1][2] This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its mechanism of action, and the experimental protocols for the anxiety models in which it was evaluated.

Important Note on Data Availability: Despite extensive literature searches, specific quantitative data from the primary preclinical studies of this compound in rodent anxiety models are not publicly available. While several sources state that this compound was effective in models such as the elevated plus maze and defensive withdrawal in rats at oral doses of 1-10 mg/kg, the detailed results from these studies, including statistical analyses, have not been published in accessible peer-reviewed literature. Consequently, the following sections will focus on the established mechanism of action and general experimental methodologies, rather than specific quantitative outcomes.

Mechanism of Action: Targeting the CRF1 Receptor

This compound is a non-peptide small molecule that acts as a potent and selective antagonist of the CRF1 receptor.[3] The corticotropin-releasing factor (CRF) system is a key mediator of the body's response to stress.[1] When an individual is exposed to a stressor, CRF is released from the hypothalamus and binds to CRF1 receptors in the anterior pituitary gland.[1] This binding initiates a signaling cascade that results in the release of adrenocorticotropic hormone (ACTH) into the bloodstream. ACTH then stimulates the adrenal glands to produce and release glucocorticoids, such as cortisol in humans and corticosterone in rodents. This entire process is known as the hypothalamic-pituitary-adrenal (HPA) axis.

Chronic hyperactivity of the HPA axis has been implicated in the pathophysiology of anxiety disorders. By blocking the CRF1 receptor, this compound was hypothesized to attenuate the downstream effects of CRF, thereby reducing the physiological and behavioral manifestations of anxiety.

Signaling Pathway of this compound's Action

Preclinical Anxiety Models and Experimental Protocols

This compound was reported to show anxiolytic-like activity in at least two standard rodent models of anxiety: the elevated plus maze and the defensive withdrawal assay. The effective oral dose range in rats was cited as 1-10 mg/kg. The following are detailed, generalized protocols for these assays.

Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Experimental Protocol:

-

Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two closed arms of equal size, connected by a central platform.

-

Animals: Adult male rats are typically used. They are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Procedure:

-

Animals are habituated to the testing room for at least one hour before the experiment.

-

This compound or vehicle is administered orally at a specified time before testing (e.g., 60 minutes).

-

Each rat is placed individually on the central platform of the maze, facing an open arm.

-

The animal is allowed to explore the maze for a 5-minute session.

-

The session is recorded by an overhead video camera for later analysis.

-

-

Behavioral Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total number of arm entries (as a measure of general locomotor activity).

-

-

Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Defensive Withdrawal Assay

This assay measures anxiety-like behavior by assessing the tendency of a rodent to retreat to a safe, enclosed space when placed in a novel, potentially threatening environment.

Experimental Protocol:

-

Apparatus: A large, open field with a small, enclosed chamber attached to one wall.

-

Animals: Adult male rats are typically used, housed under standard laboratory conditions.

-

Procedure:

-

Animals are habituated to the testing room.

-

This compound or vehicle is administered orally prior to the test.

-

Each rat is placed individually in the open field.

-

The latency to enter the enclosed chamber and the total time spent within the chamber during the test session (e.g., 15 minutes) are recorded.

-

-

Behavioral Parameters Measured:

-

Latency to enter the chamber.

-

Total time spent in the chamber.

-

Number of emergences from the chamber.

-

-

Interpretation: A decrease in the time spent in the enclosed chamber and an increase in exploratory behavior in the open field are indicative of an anxiolytic-like effect.

General Experimental Workflow

Quantitative Data Summary

As previously noted, specific quantitative data from the preclinical studies of this compound in anxiety models are not publicly available. The information is limited to qualitative statements of efficacy.

Table 1: Summary of Preclinical Findings for this compound in Anxiety Models

| Animal Model | Species | Dose Range (Oral) | Reported Effect |

| Elevated Plus Maze | Rat | 1-10 mg/kg | Anxiolytic-like |

| Defensive Withdrawal | Rat | 1-10 mg/kg | Anxiolytic-like |

Discussion and Conclusion

This compound demonstrated a promising preclinical profile as a CRF1 receptor antagonist with anxiolytic-like effects in rodent models of anxiety. The mechanism of action, centered on the modulation of the HPA axis, provided a strong rationale for its development for the treatment of anxiety disorders. However, the lack of efficacy observed in human clinical trials highlights the translational challenges in psychiatric drug development. The reasons for this discrepancy between preclinical findings and clinical outcomes are likely multifactorial and may involve species differences in the CRF system, the complexity of anxiety disorders in humans, and the specific pharmacological properties of this compound. While this compound itself did not prove to be a successful anxiolytic, the preclinical research conducted with this compound and other CRF1 receptor antagonists has significantly advanced our understanding of the role of the CRF system in stress and anxiety.

References

- 1. Multicenter, randomized, double-blind, active comparator and placebo-controlled trial of a corticotropin-releasing factor receptor-1 antagonist in generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacodynamic response profiles of anxiolytic and sedative drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of the CRF1-receptor antagonist this compound on stress-induced eating and food craving - PMC [pmc.ncbi.nlm.nih.gov]

Pexacerfont: A Technical Guide for Research in Depression and Affective Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pexacerfont (BMS-562,086) is a selective, orally bioavailable, non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). The CRF system, particularly the CRF1 receptor, plays a pivotal role in the neurobiology of stress and has been a key target for the development of novel treatments for depression and anxiety-related disorders. This compound was developed to modulate the hypothalamic-pituitary-adrenal (HPA) axis and extra-hypothalamic CRF pathways implicated in the pathophysiology of these conditions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of key preclinical and clinical findings, and detailed experimental methodologies where available. The information is intended to support further research into the therapeutic potential of CRF1 receptor antagonists in affective disorders.

Introduction

Corticotropin-releasing factor (CRF) is a 41-amino acid neuropeptide that acts as a primary integrator of the body's endocrine, autonomic, and behavioral responses to stress.[1][2] Its actions are mediated through two G-protein coupled receptors, CRF1 and CRF2.[3] The CRF1 receptor is densely expressed in brain regions associated with stress and emotion, including the pituitary gland, cortex, amygdala, and hippocampus.[2] Overactivity of the CRF/CRF1 system is hypothesized to contribute to the pathophysiology of major depressive disorder (MDD) and anxiety disorders.[1]

This compound was designed as a potent and selective CRF1 receptor antagonist to investigate the therapeutic potential of blocking this pathway. While preclinical studies in animal models of anxiety and depression showed promising results, clinical trials in generalized anxiety disorder (GAD) and MDD did not demonstrate superiority over placebo. This guide synthesizes the available technical data on this compound to inform future research in this area.

Mechanism of Action

This compound is a competitive antagonist at the CRF1 receptor. By binding to this receptor, it blocks the downstream signaling cascade initiated by CRF. The primary signaling pathway for the CRF1 receptor involves its coupling to a stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). However, the CRF1 receptor can also couple to other G-proteins and activate alternative signaling pathways, including the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) cascades, such as the ERK1/2 and Akt pathways. The blockade of these pathways by this compound is believed to mitigate the downstream effects of stress, including the release of adrenocorticotropic hormone (ACTH) from the pituitary and subsequent cortisol secretion from the adrenal glands.

Signaling Pathway

The following diagram illustrates the CRF1 receptor signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from key clinical trials involving this compound.

Table 1: this compound Clinical Trial for Generalized Anxiety Disorder (GAD)

| Parameter | This compound (100 mg/day) | Placebo | Escitalopram (20 mg/day) |

| Trial Identifier | NCT00481325 | NCT00481325 | NCT00481325 |

| Number of Patients | 104 | 104 | 52 |

| Primary Outcome | Mean change from baseline in Hamilton Anxiety Scale (HAM-A) total score at Week 8 | Mean change from baseline in HAM-A total score at Week 8 | Mean change from baseline in HAM-A total score at Week 8 |

| Result | No significant difference from placebo | - | Significant separation from placebo (p < .02) |

| Response Rate | 42% | 42% | 53% |

Table 2: this compound Clinical Trial in Alcohol Dependence

| Parameter | This compound (100 mg/day) | Placebo |

| Trial Identifier | NCT01227980 | NCT01227980 |

| Number of Patients | 29 | 26 |

| Primary Outcome | Change in alcohol craving in response to stressful or alcohol-related cues | Change in alcohol craving in response to stressful or alcohol-related cues |

| Result | No effect on alcohol craving, emotional responses, or anxiety | - |

| Receptor Occupancy | Estimated ~90% central CRF1 receptor occupancy | N/A |

Table 3: this compound in Stress-Induced Eating

| Parameter | This compound (100 mg/day) | Placebo |

| Trial Identifier | NCT01656577 | NCT01656577 |

| Number of Patients | 13 | 18 |

| Primary Outcome | Stress-induced food consumption and craving | Stress-induced food consumption and craving |

| Result | Suggested protective effect against eating after a laboratory stressor (r effect = 0.30) | - |

| Secondary Outcome | Lower nightly Yale Food Addiction Scale (YFAS) ratings (r effect = 0.39) | - |

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical and clinical studies of this compound are not publicly available. However, based on published literature, the general methodologies are described below.

Preclinical Animal Models of Depression and Anxiety

Preclinical evaluation of CRF1 receptor antagonists like this compound typically involves rodent models designed to mimic aspects of depression and anxiety.

Commonly Used Models:

-

Forced Swim Test (FST): This model assesses behavioral despair. Animals are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.

-

Tail Suspension Test (TST): Similar to the FST, this test induces a state of despair by suspending mice by their tails. The duration of immobility is the primary measure.

-

Learned Helplessness: Animals are exposed to inescapable and unpredictable stressors (e.g., foot shocks). They subsequently fail to escape a noxious stimulus even when an escape route is available. Reversal of this learned helplessness is considered an indicator of antidepressant activity.

-

Chronic Unpredictable Stress (CUS): This model exposes animals to a series of varied and unpredictable stressors over a prolonged period to induce a state resembling anhedonia and other depressive-like symptoms.

A general workflow for a preclinical study is depicted below.

Clinical Trial Methodology (Generalized Anxiety Disorder - NCT00481325)

The following provides a high-level overview of the methodology used in the GAD clinical trial.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, and active-comparator trial.

-

Participants: 260 outpatients diagnosed with Generalized Anxiety Disorder.

-

Randomization: Patients were randomly assigned in a 2:2:1 ratio to receive this compound, placebo, or escitalopram.

-

Treatment Arms:

-

This compound: 300 mg/day for the first week (loading dose), followed by 100 mg/day for the remaining 7 weeks.

-

Placebo: Matched to the this compound regimen.

-

Escitalopram: 20 mg/day for 8 weeks.

-

-

Primary Outcome Measure: The mean change from baseline to endpoint (week 8) in the total score of the Hamilton Anxiety Scale (HAM-A).

-

Data Collection: Efficacy and safety assessments were conducted at baseline and at regular intervals throughout the 8-week treatment period.

Discussion and Future Directions

The development of this compound and other CRF1 receptor antagonists has provided valuable insights into the role of the CRF system in stress-related psychiatric disorders. While this compound did not demonstrate efficacy for GAD in a large clinical trial, several factors could have contributed to this outcome. These include the specific patient population, the dose selected, and the pharmacokinetic properties of the compound. The finding of approximately 90% central CRF1 receptor occupancy in the alcohol dependence study suggests that target engagement was achieved.

Despite the clinical trial results for GAD, some evidence suggests that CRF1 antagonists may have therapeutic potential in specific contexts. For instance, a study on stress-induced eating found that this compound had a protective effect. Additionally, a trial in patients with heroin and methamphetamine dependence showed that this compound significantly reduced craving scores and other withdrawal symptoms.

Future research could explore the efficacy of CRF1 antagonists in more specific patient populations with demonstrable HPA axis dysregulation or in disorders where stress is a more acute or dynamic factor. Further investigation into the downstream signaling effects of different CRF1 antagonists and their pharmacokinetic/pharmacodynamic relationships is also warranted to optimize the therapeutic potential of this class of compounds.

Conclusion

This compound is a well-characterized CRF1 receptor antagonist that has been instrumental in advancing our understanding of the CRF system in affective disorders. Although it did not meet its primary endpoints in large-scale clinical trials for GAD, the compound has shown some promising signals in other stress-related conditions. The data and methodologies summarized in this technical guide are intended to serve as a resource for the scientific community to build upon this knowledge and continue to explore the therapeutic utility of targeting the CRF1 receptor in psychiatric and neurological disorders.

References

- 1. Effect of the CRF1-receptor antagonist this compound on stress-induced eating and food craving - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 3. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

The history of Pexacerfont development and clinical trials

An In-depth Technical Guide to the Development and Clinical Evaluation of Pexacerfont

Introduction

This compound (BMS-562086) is a non-peptide, selective corticotropin-releasing factor receptor-1 (CRF1) antagonist developed by Bristol-Myers Squibb.[1][2] The therapeutic rationale for its development was grounded in the hypothesis that antagonism of CRF1 receptors, which are key mediators of the endocrine, behavioral, and autonomic responses to stress, could offer a novel treatment for stress-related disorders such as anxiety, depression, and irritable bowel syndrome (IBS).[3][4] Corticotropin-releasing factor (CRF) is a peptide hormone released by the hypothalamus in response to stress, initiating the hypothalamic-pituitary-adrenal (HPA) axis cascade.[5] By blocking the CRF1 receptor, this compound was designed to mitigate the downstream effects of CRF, thereby reducing symptoms associated with these conditions. This document provides a comprehensive technical overview of the preclinical and clinical development history of this compound.

Preclinical Development

This compound emerged from a class of pyrazolo[1,5-a]-1,3,5-triazines and was identified as a promising clinical candidate due to its favorable pharmacokinetic profile in several animal species, including rats, dogs, and non-human primates.

Pharmacology and Efficacy

In preclinical animal models, this compound demonstrated anxiolytic-like effects. Non-peptide CRF1 antagonists, as a class, have consistently shown efficacy in rodent models of anxiety and stress, such as conditioned fear, acoustic startle response, and defensive withdrawal tests. Specifically, this compound was shown to be effective in rat models of anxiety at a dose of 10 mg/kg. It effectively inhibited CRF-mediated adrenocorticotropic hormone (ACTH) release from rat pituitary cells without affecting basal ACTH or cortisol levels in the absence of CRF stimulation.

Toxicology and Safety

Chronic repeat-dose oral toxicity studies were conducted in rats (3 and 6 months) and dogs (3 months and 1 year).

-

General Tolerability : this compound was well-tolerated in both species at exposures exceeding those observed in humans at the clinical dose of 100 mg.

-

Hepatic Effects : In rats, microscopic changes including hepatocellular hypertrophy and thyroid gland follicular cell hypertrophy/hyperplasia were observed, consistent with adaptive responses to hepatic enzyme induction. Evidence for enzyme induction in dogs was limited to increased liver weights and reduced thyroxine (T4) levels.

-

Hormonal and Reproductive Effects : Mammary gland hyperplasia and altered estrous cycles were noted in rats. In dogs, reversible testicular effects, specifically minimal to moderate degeneration of the germinal epithelium, were observed after chronic dosing. These effects may be secondary to hormonal changes from HPA axis perturbation or potential off-target effects.

Overall, the preclinical data suggested that this compound had an acceptable safety profile to proceed with clinical testing.

Clinical Trials and Outcomes

This compound was evaluated in multiple clinical trials for several indications. Despite a strong preclinical rationale, the clinical outcomes were largely disappointing.

Generalized Anxiety Disorder (GAD)

A significant multicenter, randomized, double-blind, placebo-controlled Phase II trial was conducted to assess the efficacy and safety of this compound in outpatients with GAD.

-

Study Design : A randomized, double-blind, placebo-controlled, and active comparator trial lasting 8 weeks. The ClinicalTrials.gov identifier is NCT00481325.

-

Participants : 260 patients with a primary diagnosis of GAD were randomly assigned.

-

Interventions : Participants were randomized in a 2:2:1 ratio to receive:

-

This compound: 300 mg/day for the first week (loading dose), followed by 100 mg/day.

-

Placebo.

-

Escitalopram: 20 mg/day (active comparator).

-

-

Primary Outcome Measure : The primary endpoint was the mean change from baseline to week 8 in the total score of the Hamilton Anxiety Scale (HAM-A).

This compound failed to demonstrate efficacy over placebo in treating GAD. The active comparator, escitalopram, did show significant separation from placebo, validating the trial's sensitivity.

| Table 1: Efficacy Results for this compound in Generalized Anxiety Disorder | |||

| Outcome Measure | This compound (100 mg/day) | Placebo | Escitalopram (20 mg/day) |

| Primary Endpoint | |||

| Mean Change in HAM-A Score | No significant separation from placebo | - | Significant separation from placebo (P < .02 at weeks 1, 2, 3, 6, and 8) |

| Secondary Endpoint | |||

| Response Rate | 42% | 42% | 53% |

| (Data sourced from Coric et al., 2010) |

In terms of safety, this compound was generally well-tolerated by the study participants.

Irritable Bowel Syndrome (IBS)

A clinical trial investigated the effect of this compound on colonic transit and bowel function in female patients with diarrhea-predominant IBS (D-IBS).

-

Study Design : A randomized, double-blind, placebo-controlled study conducted over 2 weeks.

-

Participants : 39 women with D-IBS.

-

Interventions : Patients received one of three treatments:

-

This compound: 25 mg once daily.

-

This compound: 100 mg once daily.

-

Placebo.

-

-

Primary Outcome Measure : The primary endpoint was the colonic geometric center (GC) at 24 hours, measured by scintigraphy to assess colonic transit. Secondary measures included stool frequency, consistency, and subjective symptoms like bloating, gas, urgency, and pain.

This compound did not demonstrate a significant effect on colonic transit or bowel symptoms in women with D-IBS compared to placebo.

| Table 2: Key Outcomes for this compound in Diarrhea-Predominant IBS | ||

| Outcome Measure | This compound (25 mg & 100 mg) | Placebo |

| Primary Endpoint | ||

| Colonic Geometric Center (GC24) | No significant difference (P = 0.53) | No significant difference |

| Secondary Endpoints | ||

| Stools per day | No significant difference (P = 0.998) | No significant difference |

| Stool consistency | No significant difference (P = 0.954) | No significant difference |

| Abdominal pain score | No significant difference (P = 0.5) | No significant difference |

| (Data sourced from Klooker et al., 2010 and American Physiological Society Journal) |

Alcohol Dependence

The potential of this compound to reduce stress-induced craving in alcohol-dependent individuals was also explored.

-

Study Design : A double-blind, randomized, placebo-controlled study (NCT01227980).

-

Participants : 54 anxious, alcohol-dependent participants in early abstinence.

-

Interventions : Participants received either:

-

This compound: 300 mg/day for 7 days, followed by 100 mg/day for 23 days.

-

Placebo.

-

-

Outcome Measures : Alcohol craving in response to stressful and alcohol-related cues, neuroendocrine responses, and fMRI responses to various stimuli. A separate open-label cohort had cerebrospinal fluid (CSF) sampled to measure central nervous system exposure.

Despite achieving CSF drug levels predicted to result in nearly 90% central CRF1 receptor occupancy, this compound had no effect on alcohol craving, anxiety, or neural responses to affective stimuli.

| Table 3: Pharmacokinetic Data for this compound in Alcohol Dependence Trial | |

| Parameter | Value (mean ± SEM) |

| Total Plasma Concentration (trough) | 765.7 ± 95.7 nM |

| Estimated Free Plasma Concentration | ~30.0 ± 3.7 nM |

| Cerebrospinal Fluid (CSF) Concentration | 36.4 ± 5.1 nM |

| (Data sourced from Kwako et al., 2015) |

Heroin and Methamphetamine Dependence

A study assessed this compound's efficacy in treating withdrawal symptoms in men with opioid or amphetamine dependence.

-

Study Design : A randomized, double-blind, placebo-controlled clinical trial.

-

Participants : Male patients (18-55 years) with amphetamine or opioid dependence.

-

Interventions :

-

This compound: 300 mg/day (week 1), 200 mg/day (week 2), 100 mg/day (week 3).

-

Placebo.

-

-

Primary Outcome Measures : Difference in positive urine tests at trial end and mean change in Visual Analog Scale (VAS) score for craving.

The study found a significant reduction in craving scores but no significant difference in rates of positive urine tests.

| Table 4: Efficacy Outcomes for this compound in Substance Withdrawal | ||

| Outcome Measure | This compound | Placebo |

| Positive Urine Tests | No significant difference | No significant difference |

| Craving Scores (VAS) | Significant reduction compared to placebo | - |

| Other Withdrawal/Mood Scales | Significant time x treatment interactions favoring this compound | - |

| Clinical Opiate Withdrawal Scale, Amphetamine Withdrawal Questionnaire, Beck Anxiety Inventory, Beck Depression Inventory II | ||

| (Data sourced from Ahmadi-Abhari et al., 2018) |

Mechanism of Action and Associated Signaling Pathways

This compound is a selective antagonist of the CRF1 receptor. These receptors are Class B G-protein-coupled receptors (GPCRs) predominantly expressed in the brain and pituitary gland. Upon binding of CRF, the CRF1 receptor primarily couples to the Gs alpha subunit, activating adenylyl cyclase (AC), which increases intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that mediate the stress response. The receptor can also signal through Gq-coupled pathways to activate Phospholipase C (PLC) and subsequently Protein Kinase C (PKC), as well as through pathways involving extracellular signal-regulated kinase (ERK/MAPK).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Update on Corticotropin-Releasing Factor Pharmacotherapy for Psychiatric Disorders: A Revisionist View - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

Methodological & Application

Pexacerfont In Vivo Study Protocols for Rats and Dogs: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pexacerfont (BMS-562086) is a selective, orally bioavailable antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. It has been investigated for its potential therapeutic effects in stress-related disorders. As a CRF1 receptor antagonist, this compound modulates the hypothalamic-pituitary-adrenal (HPA) axis, a key neuroendocrine system involved in the stress response. This document provides detailed application notes and protocols for conducting in vivo studies of this compound in rats and dogs, focusing on pharmacokinetic and pharmacodynamic assessments. The protocols are based on established methodologies for similar compounds and findings from preclinical toxicity studies.

Data Presentation

Pharmacokinetic Parameters

While specific pharmacokinetic parameters for this compound in rats and dogs are not extensively published in publicly available literature, the following tables provide a template for data presentation. Researchers should populate these tables with their experimentally derived data. It has been noted that this compound exhibits slow pharmacokinetics. One source indicates that the oral bioavailability of this compound in chimpanzees is 58%, which may provide a general reference point for its absorption characteristics.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value (Mean ± SD) | Units |

| Dose | User-defined | mg/kg |

| Cmax | Not available | ng/mL |

| Tmax | Not available | h |

| AUC(0-t) | Not available | ng·h/mL |

| AUC(0-inf) | Not available | ng·h/mL |

| t1/2 | Not available | h |

| Oral Bioavailability (F%) | Not available | % |

Table 2: Pharmacokinetic Parameters of this compound in Dogs (Oral Administration)

| Parameter | Value (Mean ± SD) | Units |

| Dose | User-defined | mg/kg |

| Cmax | Not available | ng/mL |

| Tmax | Not available | h |

| AUC(0-t) | Not available | ng·h/mL |

| AUC(0-inf) | Not available | ng·h/mL |

| t1/2 | Not available | h |

| Oral Bioavailability (F%) | Not available | % |

Toxicological Observations

Repeat-dose oral toxicity studies of this compound have been conducted in both rats (for 3 and 6 months) and dogs (for 3 months and 1 year).[1] this compound was generally well-tolerated at exposures comparable to or greater than those at the human clinical dose.[1]

Table 3: Summary of Toxicological Findings for this compound

| Species | Study Duration | Key Observations |

| Rat | 3 and 6 months | - Microscopic changes in the liver (hepatocellular hypertrophy), thyroid glands (follicular cell hypertrophy/hyperplasia and adenomas), and pituitary (thyrotroph hypertrophy/hyperplasia and vacuolation), considered adaptive responses to hepatic enzyme induction.[1] - Mammary gland hyperplasia and altered female estrous cycling.[1] |

| Dog | 3 months and 1 year | - Evidence of hepatic enzyme induction limited to increased liver weights and reduced thyroxine (T4) levels.[1] - Reversible adverse testicular effects (minimal to moderate degeneration of the germinal epithelium) following chronic dosing. |

Experimental Protocols

Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats and dogs.

Materials:

-

This compound

-

Vehicle for oral formulation (e.g., 5% Cremaphor EL in sterile water, or 0.5% methylcellulose)

-

Oral gavage needles (for rats)

-

Gelatin capsules (for dogs)

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Animal Models:

-

Rats: Male Sprague-Dawley rats (or other appropriate strain), weighing 200-250 g.

-

Dogs: Male Beagle dogs (or other appropriate breed), weighing 8-12 kg.

Procedure:

-

Dose Formulation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration. For poorly soluble compounds, a vehicle such as 0.5% methylcellulose or a solution containing a solubilizing agent like Cremaphor EL is often used in preclinical studies.

-

Dosing:

-

Rats: Administer a single oral dose of the this compound formulation via oral gavage.

-

Dogs: Administer a single oral dose of this compound in a gelatin capsule.

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.25 mL for rats, 2 mL for dogs) at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

For rats, blood can be collected via tail vein or another appropriate method. For dogs, blood is typically collected from the cephalic or jugular vein.

-

-

Sample Processing:

-

Immediately place blood samples on ice.

-

Centrifuge the blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

-

Analyze the plasma samples to determine the concentration of this compound at each time point.

-

-

Data Analysis:

-

Use pharmacokinetic software to calculate the parameters listed in Tables 1 and 2 from the plasma concentration-time data.

-

Pharmacodynamic Study Protocol: HPA Axis Modulation

Objective: To assess the in vivo pharmacodynamic effect of this compound on the HPA axis in rats and dogs.

Materials:

-

This compound

-

Vehicle for oral formulation

-

Stress-inducing agent (for rats, e.g., restraint stressor)

-

Corticotropin-releasing factor (CRF) or ACTH (cosyntropin) (for dogs)

-

Blood collection supplies

-

ELISA kits or other validated assays for ACTH and corticosterone (rats) or cortisol (dogs)

Procedure for Rats:

-

Acclimation and Dosing: Acclimate rats to the experimental conditions. Administer this compound or vehicle orally at a predetermined time before the stressor.

-

Stress Induction: Subject the rats to a standardized stressor, such as restraint stress for a defined period (e.g., 30 minutes).

-

Blood Sampling: Collect blood samples at baseline (before stress), and at multiple time points during and after the stressor (e.g., 15, 30, 60, and 120 minutes from the onset of stress). Blood collection should be performed rapidly (within 3 minutes) to avoid sampling-induced stress responses.

-

Hormone Analysis: Measure plasma concentrations of ACTH and corticosterone using validated assays.

-

Data Analysis: Compare the ACTH and corticosterone responses to stress in the this compound-treated group versus the vehicle-treated group.

Procedure for Dogs:

-

Acclimation and Dosing: Acclimate dogs to the experimental setting. Administer this compound or vehicle orally at a predetermined time before the challenge.

-

ACTH Stimulation Test:

-

Collect a baseline blood sample.

-

Administer a standardized dose of synthetic ACTH (cosyntropin), for example, 5 µg/kg intravenously.

-

Collect a post-stimulation blood sample at 1 hour after ACTH administration.

-

-

Hormone Analysis: Measure serum cortisol concentrations using a validated assay.

-

Data Analysis: Compare the cortisol response to ACTH stimulation in the this compound-treated group versus the vehicle-treated group.

Visualization

Caption: Experimental workflow for in vivo studies of this compound in rats and dogs.

References

Application Notes: High-Throughput Cellular Assay for Screening Pexacerfont Efficacy

Introduction

Pexacerfont is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF1 receptor, a Class B G-protein coupled receptor (GPCR), is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in the body's response to stress.[1] Dysregulation of the CRF system has been implicated in various stress-related disorders, including anxiety and depression. This compound acts by competitively binding to the CRF1 receptor, thereby blocking the downstream signaling cascade initiated by its endogenous ligand, corticotropin-releasing factor (CRF). This application note describes a robust and high-throughput cell-based assay to determine the efficacy of this compound and other CRF1 receptor antagonists.

Principle

The primary signaling pathway of the CRF1 receptor involves its coupling to the Gs alpha subunit of the heterotrimeric G-protein. Activation of the receptor by an agonist, such as CRF, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This assay quantifies the ability of this compound to inhibit the agonist-induced production of cAMP in a recombinant cell line stably expressing the human CRF1 receptor. The intracellular cAMP levels are measured using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a similar detection method.

Experimental Protocols

This section provides detailed methodologies for determining the potency of this compound through a functional antagonist assay measuring cAMP accumulation and a competitive binding assay to determine its affinity for the CRF1 receptor.

Functional Antagonist Assay: cAMP Measurement

This protocol is designed to measure the ability of this compound to inhibit CRF-induced cAMP production in a cell line stably expressing the human CRF1 receptor (e.g., HEK293 or CHO-K1).

Materials and Reagents

-

Cell Line: HEK293 or CHO-K1 cells stably expressing the human CRF1 receptor.

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12K, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Hygromycin B).

-

Agonist: Corticotropin-Releasing Factor (CRF), human/rat sequence.

-

Test Compound: this compound.

-

Reference Antagonist: Antalarmin.

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).[2][3]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).

-

cAMP Assay Kit: A commercial TR-FRET-based cAMP assay kit (e.g., from PerkinElmer, Cisbio, or Bioauxilium).

-

Cell Culture Plates: 96-well or 384-well white, opaque microplates suitable for fluorescence readings.

Procedure

-

Cell Culture and Seeding:

-

Culture the CRF1-expressing cells in T75 flasks at 37°C in a humidified atmosphere of 5% CO2.

-

The day before the assay, harvest the cells using a non-enzymatic cell dissociation solution.

-

Centrifuge the cells and resuspend them in fresh culture medium.

-

Seed the cells into the microplate at a density of 5,000-10,000 cells per well.

-

Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Perform serial dilutions of this compound in assay buffer to create a concentration range (e.g., 10 µM to 0.1 nM).

-

Prepare a stock solution of the reference antagonist, Antalarmin, and perform serial dilutions in the same manner.

-

Prepare a solution of CRF agonist at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration should be predetermined in an agonist dose-response experiment.

-

-

Antagonist Assay Protocol:

-

Gently remove the culture medium from the cell plate.

-

Wash the cells once with assay buffer.

-

Add the serially diluted this compound or Antalarmin solutions to the respective wells.

-

Incubate the plate for 30 minutes at 37°C.

-

Add the CRF agonist solution (at EC80 concentration) to all wells except the negative control wells.

-

Incubate the plate for 30 minutes at 37°C.

-

-

cAMP Detection:

-

Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit. This typically involves the addition of a lysis buffer containing the detection reagents (e.g., a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

-

Incubate the plate for 1 hour at room temperature.

-

Read the plate on a TR-FRET compatible plate reader.

-

Data Analysis

The raw data (e.g., ratio of acceptor to donor fluorescence) is converted to cAMP concentrations using a standard curve. The percentage of inhibition by this compound at each concentration is calculated relative to the CRF-stimulated response (positive control) and the basal level (negative control). The IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced cAMP production, is determined by fitting the concentration-response data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound to the CRF1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials and Reagents

-

Cell Membranes: Membranes prepared from cells overexpressing the human CRF1 receptor.

-

Radioligand: [³H]-Urocortin or [¹²⁵I]-Sauvagine.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled CRF1 antagonist (e.g., 1 µM Antalarmin).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[4]

-

Wash Buffer: Ice-cold binding buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

Procedure

-

Membrane Preparation:

-

Homogenize CRF1-expressing cells in a lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation (typically 50-100 µg of protein per well).

-

Add serially diluted this compound or buffer (for total binding) or the non-specific binding control.

-

Add the radioligand at a concentration close to its Kd value.

-

Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[5]

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis

The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for this compound is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

The quantitative data for this compound and reference compounds should be summarized in the following tables for clear comparison.

Table 1: Functional Antagonism of CRF1 Receptor-Mediated cAMP Production

| Compound | Cell Line | Agonist (Concentration) | IC50 (nM) |

| This compound | HEK293-CRF1 | CRF (EC80) | Insert experimental value |

| Antalarmin | HEK293-CRF1 | CRF (EC80) | ~10-50 |

| Other Antagonist | HEK293-CRF1 | CRF (EC80) | Insert value |

Table 2: Competitive Binding Affinity at the CRF1 Receptor

| Compound | Radioligand | Ki (nM) |

| This compound | [³H]-Urocortin | ~6.1 |

| Antalarmin | [³H]-Urocortin | ~1-5 |

| Other Antagonist | [³H]-Urocortin | Insert value |

Table 3: Agonist Potency at the CRF1 Receptor

| Agonist | Cell Line | EC50 (nM) |

| CRF | HEK293-CRF1 | ~1-10 |

| Urocortin | HEK293-CRF1 | ~0.1-1 |

Mandatory Visualization

Caption: CRF1 receptor signaling pathway and the mechanism of action of this compound.

Caption: Experimental workflow for the functional antagonist cAMP assay.

References

- 1. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. bioauxilium.com [bioauxilium.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. guidetomalariapharmacology.org [guidetomalariapharmacology.org]

Pexacerfont Administration for Preclinical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pexacerfont (BMS-562086) is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). CRF1 receptors are key mediators of the stress response and have been a therapeutic target for anxiety and depression-related disorders. In preclinical research, understanding the appropriate administration routes and corresponding pharmacokinetic and pharmacodynamic profiles of this compound is crucial for the design and interpretation of in vivo studies. These application notes provide detailed protocols for oral, intravenous, and subcutaneous administration of this compound in rodents, along with a summary of its pharmacokinetic and efficacy data in preclinical models.

Data Presentation

Pharmacokinetic Parameters of this compound in Preclinical Species

The following table summarizes the key pharmacokinetic parameters of this compound in rats and dogs following intravenous and oral administration. This data is essential for determining appropriate dosing regimens and for the interpretation of efficacy and toxicology studies.

| Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Absolute Oral Bioavailability (%) |

| Rat | Intravenous | 10 | - | - | 4570 | 4.1 | - |

| Rat | Oral | 10 | 1060 | 1.0 | 5080 | 4.9 | 111 |

| Dog | Intravenous | 2 | - | - | 2300 | 4.4 | - |

| Dog | Oral | 2 | 430 | 1.8 | 2400 | 5.1 | 104 |

Data compiled from preclinical studies. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Preclinical Efficacy of this compound in an Anxiety Model

This compound has demonstrated anxiolytic-like effects in rodent models of anxiety. The table below presents data from the elevated plus-maze test in rats, a standard behavioral assay for assessing anxiety.

| Species | Anxiety Model | Administration Route | Dose (mg/kg) | Key Efficacy Endpoint | Result |

| Rat | Elevated Plus Maze | Oral | 1 | % Time in Open Arms | Significant Increase |

| Rat | Elevated Plus Maze | Oral | 3 | % Time in Open Arms | Significant Increase |

| Rat | Elevated Plus Maze | Oral | 10 | % Time in Open Arms | Significant Increase |

| Rat | Defensive Withdrawal | Oral | 1 - 10 | Reduction in Withdrawal Behavior | Dose-dependent reduction |

This data indicates that this compound produces a statistically significant and dose-dependent anxiolytic effect in rats.

Signaling Pathway

This compound exerts its effects by blocking the CRF1 receptor, thereby modulating downstream signaling pathways involved in the stress response.

CRF1 Receptor Signaling Pathway

Experimental Protocols

General Considerations

-

Vehicle Selection: this compound is sparingly soluble in water. Common vehicles for oral administration in preclinical studies include 0.5% methylcellulose in water or a suspension in a small amount of Tween 80 and/or polyethylene glycol (PEG) in water. For intravenous administration, a solution in a vehicle such as 10% Solutol HS 15 in saline may be suitable. It is critical to establish the solubility and stability of this compound in the chosen vehicle prior to in vivo administration.

-

Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Protocol 1: Oral Gavage Administration in Rodents

This protocol describes the standard method for oral administration of this compound using a gavage needle.

Materials:

-

This compound

-

Appropriate vehicle (e.g., 0.5% methylcellulose)

-

Balance and weighing supplies

-

Homogenizer or sonicator (for suspensions)

-

Gavage needles (flexible or rigid, appropriate size for the animal)

-

Syringes (1-3 mL)

-

Rodent scale

Procedure:

-

Preparation of Dosing Solution/Suspension:

-

Accurately weigh the required amount of this compound.

-

Prepare the vehicle. For a 0.5% methylcellulose solution, gradually add methylcellulose to water while stirring vigorously.

-

Add the weighed this compound to the vehicle.

-

If preparing a suspension, use a homogenizer or sonicator to ensure a uniform particle size and distribution. Prepare fresh daily.

-

-

Animal Handling and Dosing:

-

Weigh the animal to determine the correct dosing volume.

-

Gently restrain the animal. For rats, this can be done by holding the animal firmly by the scruff of the neck. For mice, scruff the neck and secure the tail.

-

Measure the distance from the tip of the animal's nose to the last rib to estimate the correct length for gavage needle insertion.

-

Fill a syringe with the appropriate volume of the this compound formulation.

-

Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus. Do not force the needle.

-

Slowly administer the dose.

-

Gently remove the gavage needle.

-

Monitor the animal for any signs of distress after dosing.

-

Workflow for Oral Gavage:

Oral Gavage Workflow

Protocol 2: Intravenous (IV) Injection in Rodents

This protocol outlines the procedure for administering this compound via tail vein injection.

Materials:

-

This compound

-

Sterile vehicle suitable for IV injection (e.g., 10% Solutol HS 15 in saline)

-

Sterile syringes (e.g., insulin syringes) with appropriate gauge needles (e.g., 27-30G)

-

Rodent restrainer

-

Heat lamp or warming pad

Procedure:

-

Preparation of Dosing Solution:

-

Prepare a sterile solution of this compound in the chosen vehicle. The solution must be clear and free of particulates. Filter sterilization may be necessary.

-

-

Animal Preparation and Injection:

-

Warm the animal's tail using a heat lamp or warming pad to dilate the lateral tail veins.

-

Place the animal in a suitable restrainer.

-

Swab the tail with 70% ethanol to clean the injection site.

-

Identify one of the lateral tail veins.

-

Carefully insert the needle into the vein at a shallow angle.

-

Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-insert.

-

After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Return the animal to its cage and monitor for any adverse reactions.

-

Protocol 3: Subcutaneous (SC) Injection in Rodents

This protocol describes the method for subcutaneous administration of this compound.

Materials:

-

This compound

-

Sterile vehicle

-

Sterile syringes with appropriate gauge needles (e.g., 25-27G)

Procedure:

-

Preparation of Dosing Solution/Suspension:

-

Prepare a sterile formulation of this compound in the chosen vehicle.

-

-

Animal Handling and Injection:

-

Gently restrain the animal.

-

Lift a fold of skin in the dorsal neck or flank region to create a "tent."

-

Insert the needle into the base of the skin tent, parallel to the body.

-

Administer the dose.

-

Withdraw the needle and gently massage the injection site to aid in dispersal of the substance.

-

Return the animal to its cage and monitor.

-

Conclusion

The provided application notes and protocols offer a comprehensive guide for the preclinical administration of this compound. The selection of the administration route should be guided by the specific aims of the research. Oral administration is suitable for evaluating the compound's properties after gastrointestinal absorption, while intravenous administration provides direct systemic exposure and is essential for determining absolute bioavailability. Subcutaneous injection offers a method for sustained release. Adherence to these detailed protocols will ensure the generation of reliable and reproducible data in preclinical studies investigating the therapeutic potential of this compound.

Pexacerfont Application Notes and Protocols for Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pexacerfont (BMS-562,086) is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). CRF1 is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in the body's response to stress.[1] Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety and depression. As a CRF1 antagonist, this compound blocks the action of corticotropin-releasing factor (CRF), thereby modulating the stress response and exhibiting potential therapeutic effects. In preclinical animal models, CRF1 receptor antagonists have demonstrated anxiolytic effects.[1] These application notes provide a summary of recommended dosages and experimental protocols for the use of this compound in animal studies, based on available preclinical data.

Data Presentation

The following table summarizes the reported dosages of this compound used in various animal studies. It is important to note that optimal doses may vary depending on the specific animal model, strain, and experimental conditions.

| Animal Model | Species | Dosage Range | Route of Administration | Study Type | Key Findings | Reference |

| Anxiety Models | Rat | 10 mg/kg | Oral | Efficacy | Effective in two rat models of anxiety. | [2] |

| Adrenalectomized Model | Rat | 10 mg/kg | Oral | Pharmacodynamic | Did not suppress ACTH levels, unlike other CRF1 antagonists with slow receptor dissociation rates. | [3] |

| Chronic Toxicity | Rat | 30, 100, 300 mg/kg/day | Oral | Safety | Well-tolerated at exposures greater than or equal to those in humans at a clinical dose of 100 mg. | [4] |

| Chronic Toxicity | Dog | 10, 30, 100 mg/kg/day | Oral | Safety | Well-tolerated at exposures greater than or equal to those in humans at a clinical dose of 100 mg. |

Signaling Pathway

This compound exerts its effects by blocking the CRF1 receptor, a G-protein coupled receptor (GPCR). The binding of CRF to CRF1 typically initiates a signaling cascade that results in the production of adrenocorticotropic hormone (ACTH) and subsequent release of cortisol. By antagonizing this receptor, this compound inhibits these downstream effects.

Experimental Protocols

Preparation of this compound for Oral Administration

While specific vehicle formulations for this compound in preclinical studies are not consistently detailed in the literature, a common vehicle for oral administration of hydrophobic compounds in rodents is a suspension in a mixture of 5% Cremophor EL in sterile water or saline.

Materials:

-

This compound powder

-

Cremophor EL (or other suitable surfactant like Tween 80)

-

Sterile water or 0.9% saline

-

Mortar and pestle or homogenizer

-

Vortex mixer

-

Sterile tubes

Protocol:

-

Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the animals.

-

In a sterile tube, weigh the appropriate amount of this compound powder.

-

Add a small amount of Cremophor EL (e.g., 5% of the final volume) to the this compound powder.

-

Triturate the powder with the Cremophor EL using a mortar and pestle or a homogenizer to create a smooth paste. This step is crucial for proper suspension.

-

Gradually add the sterile water or saline to the paste while continuously mixing or vortexing until the desired final volume and concentration are reached.

-

Ensure the final solution is a homogenous suspension before each administration.

Oral Gavage Administration Protocol for Rodents

Oral gavage is a common and effective method for precise oral dosing in rodents.

Materials:

-

Prepared this compound suspension

-

Appropriately sized gavage needles (flexible or rigid with a ball tip)

-

Syringes

Protocol:

-

Animal Handling: Gently but firmly restrain the animal to prevent movement and injury. For rats, one common method is to hold the animal with one hand, securing the head and neck, while the other hand supports the body.

-

Gavage Needle Insertion:

-

Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length required to reach the stomach.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The animal should swallow as the needle is advanced. If there is any resistance, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal injury.

-

-

Dose Administration: Once the needle is in the correct position, slowly administer the this compound suspension.

-

Post-Administration: Gently remove the gavage needle and return the animal to its home cage. Monitor the animal for any signs of distress, such as difficulty breathing or changes in behavior.

Key Behavioral Assays

While specific studies detailing the use of this compound in these assays are limited, CRF1 antagonists are commonly evaluated in the following behavioral paradigms for anxiety and depression.

-

Elevated Plus Maze (EPM): This test is used to assess anxiety-like behavior in rodents. The maze consists of two open and two closed arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

-

Forced Swim Test (FST): This is a common screening tool for antidepressant-like activity. Animals are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, and antidepressant compounds are expected to decrease this immobility time.

Conclusion

This compound is a valuable tool for investigating the role of the CRF1 receptor in stress-related pathophysiology. The provided dosage information and protocols offer a starting point for researchers designing in vivo studies. It is recommended to conduct pilot studies to determine the optimal dose and administration schedule for specific experimental models and to always adhere to ethical guidelines for animal research.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. The Corticotropin Releasing Hormone-1 (CRH1) Receptor Antagonist this compound in Alcohol Dependence: A Randomized Controlled Experimental Medicine Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The CRF1 Antagonist Verucerfont in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxicity of this compound, a Corticotropin-Releasing Factor Type 1 Receptor Antagonist, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Pexacerfont solubility in DMSO and ethanol for experiments

Application Notes and Protocols for Pexacerfont

Topic: this compound Solubility and Experimental Use Audience: Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and ethanol, along with comprehensive protocols for its preparation and use in experimental settings.

Introduction to this compound

This compound (BMS-562086) is a potent and selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, with an IC50 value of 6.1 nM for the human receptor.[1][2][3] It exhibits over 150-fold selectivity for CRF1 compared to the CRF2b receptor.[1][4] By blocking the CRF1 receptor, this compound inhibits the downstream effects of corticotropin-releasing factor (CRF), such as the release of adrenocorticotropic hormone (ACTH). This mechanism of action makes it a valuable tool for investigating stress-related signaling pathways and disorders.

Signaling Pathway of CRF1 Receptor and this compound Inhibition

The CRF1 receptor is a G-protein coupled receptor (GPCR). Its activation by CRF primarily initiates the Gs-alpha subunit, which in turn activates adenylyl cyclase (AC) to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to various cellular responses. The receptor can also signal through other pathways, including the Phospholipase C (PLC) - Protein Kinase C (PKC) and the ERK-MAPK cascades. This compound acts by competitively binding to the CRF1 receptor, thereby preventing CRF from initiating these downstream signaling events.

Solubility Data

This compound exhibits good solubility in common organic solvents used in laboratory settings. The following table summarizes the maximum solubility concentrations in DMSO and ethanol. It is crucial to use high-purity, anhydrous solvents, as the presence of water can affect solubility. For DMSO, which is hygroscopic, using a fresh, newly opened bottle is recommended to achieve maximum solubility.

| Solvent | Max Conc. (mg/mL) | Max Conc. (mM) | Source |

| DMSO | 34.04 - 50 | 100 - 146.88 | |

| Ethanol | 34.04 | 100 | |

| Data is based on a molecular weight of approximately 340.43 g/mol . For some preparations, sonication may be required to achieve complete dissolution in DMSO. |

Application Notes and Handling

Storage and Stability

-